(1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime
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Overview
Description
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is an organic compound that features a phenyl group, a pyrazole ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine typically involves the condensation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl or pyrazole derivatives.
Scientific Research Applications
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyrazole rings can interact with hydrophobic pockets in proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
- 2-(1H-pyrazol-1-yl)pyridine
- 1-Phenyl-1H-pyrazole
Uniqueness
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this functional group .
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(NZ)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11+ |
InChI Key |
JCFGIQDGEVEYRN-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CN2C=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 |
Origin of Product |
United States |
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